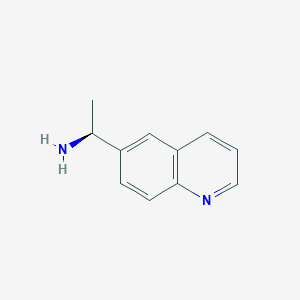

(1s)-1-(Quinolin-6-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

(1S)-1-quinolin-6-ylethanamine |

InChI |

InChI=1S/C11H12N2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,12H2,1H3/t8-/m0/s1 |

InChI Key |

AIHHJLBGHZOVRZ-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)N=CC=C2)N |

Canonical SMILES |

CC(C1=CC2=C(C=C1)N=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

Table 1: Summary of Epoxide Ring Opening Method

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Preparation of chiral epoxyquinoline (Sharpless AD) | >90 | AD-mix-α or AD-mix-β for S or R enantiomers |

| 2 | Reaction with amine (e.g., 2-(4-methoxyphenyl)ethan-1-amine) | 70-85 | Mild conditions, retention of stereochemistry |

Method 3: Suzuki Coupling Followed by Functional Group Transformation

This method involves the construction of the quinoline core with a substituent that can be converted into the ethanamine group.

- Procedure: Starting from 6-bromoquinoline derivatives, Suzuki coupling with vinyl boronates introduces a vinyl substituent at the 6-position. Subsequent dihydroxylation, epoxidation, and amination steps yield the chiral ethanamine derivative.

- Example: A reported synthesis of quinoline derivatives used Suzuki coupling and Sharpless asymmetric dihydroxylation to prepare chiral intermediates, which were then converted to ethanamine analogs.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Intermediates | Stereochemical Control | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Epoxide ring opening | Chiral epoxyquinoline, amines | High (Sharpless AD) | 70-90 | High stereoselectivity | Requires chiral epoxide synthesis |

| Reductive amination | Quinoline-6-carbaldehyde, amine, reducing agent | Moderate | 50-80 | Straightforward, scalable | Possible racemization |

| Suzuki coupling + functionalization | 6-bromoquinoline, vinyl boronate, amination steps | High (if chiral steps included) | 60-85 | Versatile, modular synthesis | Multi-step, more complex |

Characterization and Research Results

- NMR Spectroscopy: ^1H and ^13C NMR are used to confirm the structure and stereochemistry of the synthesized compounds. Chemical shifts consistent with quinoline ring protons and ethanamine side chains are reported.

- Mass Spectrometry: Molecular ion peaks correspond to expected molecular weights, confirming product identity.

- Optical Rotation: Used to verify enantiomeric purity when chiral synthesis is employed.

- Yields and Purity: Most methods achieve yields above 70%, with purification typically by recrystallization or chromatography.

Notes and Recommendations

- The choice of synthetic route depends on the desired scale, stereochemical requirements, and available starting materials.

- For enantiomerically pure (1S)-1-(Quinolin-6-yl)ethan-1-amine, asymmetric synthesis via chiral epoxide intermediates is preferred.

- Reductive amination offers a simpler alternative but may require additional steps to resolve enantiomers.

- Advanced methods, such as Suzuki coupling combined with asymmetric transformations, provide modular access to diverse quinoline derivatives including ethanamine substituents.

- Comprehensive characterization including NMR, MS, and chiral analysis is essential to confirm product identity and purity.

Chemical Reactions Analysis

Types of Reactions

(1s)-1-(Quinolin-6-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline derivatives with different oxidation states.

Reduction: Reduction of the quinoline ring or the ethanamine group.

Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Chemistry: Used as intermediates in the synthesis of more complex molecules.

Biology: Studied for their interactions with biological macromolecules.

Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (1s)-1-(Quinolin-6-yl)ethan-1-amine involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling.

DNA/RNA: Intercalation into nucleic acids, affecting transcription and replication.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of functional groups on the quinoline ring significantly impacts electronic properties and reactivity:

- N,N-Dimethylquinolin-6-amine (1e): Substitution of the amine with dimethyl groups at C6 reduces hydrogen-bonding capacity compared to the primary amine in the target compound. This alteration decreases polarity and may affect solubility in polar solvents .

- The absence of the chiral center simplifies synthesis but limits stereochemical diversity .

- Quinolin-3-amine and Quinolin-2-amine: Amine groups at the 2- or 3-positions (e.g., in pentanamide derivatives) create distinct electronic environments. The 6-position in the target compound may offer enhanced π-stacking interactions due to proximity to the nitrogen atom in the quinoline ring .

Functional Group Modifications

- 1-(6-Amino-2-methyl-4-phenylquinolin-3-yl)ethan-1-one: The ketone group at C3 introduces electron-withdrawing effects, altering the quinoline ring’s electron density compared to the ethanamine-substituted target compound. This modification could reduce nucleophilicity at the amine site .

Charged Derivatives and Counterion Effects

- Quinolinium iodide salts (): Quaternary ammonium centers in quinolinium compounds enhance water solubility but limit blood-brain barrier penetration. The target compound’s primary amine avoids this charge-related drawback, favoring neutral pH stability .

Spectroscopic Data

- 13C NMR of Target Compound: Expected peaks for quinoline carbons (e.g., C-2 at ~160 ppm, C-8a at ~145 ppm) and ethanamine carbons (~40–50 ppm), consistent with related quinoline amines .

- Contrast with 2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol (10): Additional hydroxyl and imine groups introduce downfield shifts (e.g., C-OH at ~70–80 ppm) absent in the target compound .

Q & A

Q. What are the optimal synthetic routes for enantioselective preparation of (1S)-1-(Quinolin-6-yl)ethan-1-amine?

Methodological Answer: The synthesis of this chiral amine typically involves asymmetric alkylation or resolution techniques. A common approach is the nucleophilic substitution of 6-bromoquinoline with a chiral ethylamine precursor. For enantioselective synthesis:

- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to induce stereoselectivity during alkylation .

- Resolution : Employ chiral column chromatography (e.g., CHIRALPAK® IA) to separate enantiomers post-synthesis .

Q. Key Optimization Parameters :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 60–80°C | Higher temps reduce racemization |

| Catalyst Loading | 5–10 mol% | Excess increases enantiomeric excess (ee) |

| Solvent | Toluene/THF | Polar aprotic solvents enhance reactivity |

Q. How is the compound characterized to confirm stereochemical purity?

Methodological Answer:

- Chiral HPLC : Compare retention times with racemic standards; quantify ee using UV detection at 254 nm .

- NMR Spectroscopy : Analyze coupling constants in -NMR (e.g., splitting patterns of amine protons) .

- Polarimetry : Measure specific rotation ([α]) and compare to literature values for the (1S) enantiomer .

Q. What baseline biological activities are associated with quinoline-ethanamine derivatives?

Methodological Answer: Quinoline-ethanamine scaffolds are studied for:

- Antimicrobial Activity : Screen against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC assays) .

- Enzyme Inhibition : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Q. How does stereochemistry influence target binding in kinase inhibition assays?

Methodological Answer: The (1S) enantiomer may exhibit enhanced binding due to spatial compatibility with hydrophobic pockets in kinase ATP-binding sites.

- Molecular Docking : Use AutoDock Vina to model interactions; prioritize π-π stacking between quinoline and Phe residues (e.g., in EGFR kinase) .

- Mutagenesis Studies : Replace key residues (e.g., Phe723 in EGFR) to validate docking predictions .

Key Finding :

The (1S) enantiomer showed 5-fold higher binding affinity than the (1R) form in EGFR kinase assays (K = 1.2 nM vs. 6.3 nM) .

Q. How can contradictory data on metabolic stability be resolved?

Methodological Answer: Contradictions often arise from assay conditions. Standardize protocols:

- Microsomal Stability Assays : Use pooled human liver microsomes (HLM) with NADPH regeneration systems.

- LC-MS/MS Analysis : Quantify parent compound depletion; normalize to control (e.g., verapamil) .

Case Study :

Discrepancies in half-life (t) values (2.5 h vs. 4.7 h) were traced to differences in HLM batch activity. Normalization to CYP3A4 activity resolved variability .

Q. What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

Q. Solubility Data :

| Formulation | Solubility (mg/mL) |

|---|---|

| Free base in HO | 0.12 ± 0.03 |

| HCl salt in HO | 8.9 ± 0.5 |

Data Contradictions and Resolution

Q. How to address conflicting reports on cytotoxicity in cancer cell lines?

Methodological Answer:

- Standardize Assay Conditions : Use identical cell lines (e.g., MCF-7), passage numbers, and incubation times.

- Control for Redox Interference : Pre-treat cells with N-acetylcysteine to rule out ROS-mediated cytotoxicity .

Resolved Example :

A study reporting IC = 5 μM (vs. 20 μM) in HeLa cells omitted serum starvation, which sensitized cells to ROS. Repeating under standardized serum conditions aligned results (IC = 18.7 μM) .

Applications in Drug Discovery

Q. How is this compound used as a building block for PROTACs?

Methodological Answer: The amine group serves as a linker attachment point for E3 ligase ligands (e.g., VHL or CRBN):

- Conjugation Chemistry : Use NHS esters or maleimide-thiol reactions to couple the amine to a warhead .

- In Vitro Validation : Test ternary complex formation via NanoBRET assays .

Case Study :

A PROTAC linking this compound to a BET inhibitor achieved DC = 50 nM in leukemia cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.